5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic aromatic molecule that contains a pyrazole ring. The IUPAC name for this compound is 5-(2-pyrazinyl)-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C8H6N4O2 . The InChI code is 1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) . The molecular weight is 190.16 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.16 g/mol . It has a topological polar surface area of 91.8 Ų . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 190.04907545 g/mol . The compound is solid in form .Scientific Research Applications
Synthesis and Characterization
- A novel method for synthesizing derivatives of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, including substituted 2-pyrazoline and 1H-pyrazole derivatives, has been developed. These compounds are synthesized using environmentally safe methods and ultrasound irradiation, offering advantages like milder conditions, operational simplicity, and high yield up to ≈93% (Kitawat & Singh, 2014).
Antibacterial and Antioxidant Activities
- The synthesized derivatives exhibit significant antibacterial activities against both Gram-positive and Gram-negative strains. Furthermore, compounds containing halogens showed notable DNA binding activities due to intercalation and groove binding mechanisms. Additionally, these compounds displayed antioxidant activities, determined through a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical method (Kitawat & Singh, 2014).
Biological Activity Evaluation
- Another study focused on the synthesis and evaluation of 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives for their antibacterial activities against various microorganisms. The minimal inhibitory concentrations (MICs) revealed inhibitor effects on the growth of test microorganisms (Akbas et al., 2005).
Synthesis in Metal-Organic Frameworks
- A study on coordination complexes derived from pyrazole-dicarboxylate acid derivatives, including 5-azaarylpyrazole-3-carboxylic acids, revealed the formation of mononuclear chelate complexes with different metal ions. These complexes consist of 2D hydrogen-bonded networks, indicating the versatility of these compounds in forming metal-organic frameworks (Radi et al., 2015).
Mechanism of Action
Mode of Action
It is known that the compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . The nitrogen atoms in the pyrazole ring may interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by “5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid” are currently unknown
Safety and Hazards
properties
IUPAC Name |
3-pyrazin-2-yl-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXNDMKZOCJVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587734 | |
Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1029108-75-5 | |
Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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